2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)-
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Overview
Description
2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- is a chemical compound with a unique structure that includes a pyrrolidinedione ring substituted with ethenyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-: This compound has a similar pyrrolidinedione ring but with different substituents, leading to distinct chemical and biological properties.
3-ethyl-3-methylpyrrolidine-2,5-dione: Another related compound with variations in the substituents, affecting its reactivity and applications.
Uniqueness
2,5-Pyrrolidinedione, 3-ethenyl-3-methyl-, (3R)- is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest .
Properties
CAS No. |
647844-08-4 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
(3R)-3-ethenyl-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H9NO2/c1-3-7(2)4-5(9)8-6(7)10/h3H,1,4H2,2H3,(H,8,9,10)/t7-/m0/s1 |
InChI Key |
GOAIZXGNGSOQKE-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)NC1=O)C=C |
Canonical SMILES |
CC1(CC(=O)NC1=O)C=C |
Origin of Product |
United States |
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